

In Vitro Antifungal Spectrum of Oteseconazole Against Candida Species

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Compound of Interest

Compound Name: Oteseconazole

Cat. No.: B609789

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro activity of **Oteseconazole**, a novel selective inhibitor of fungal lanosterol 14 α -demethylase (CYP51), against a range of *Candida* species. The data presented is compiled from extensive in vitro studies, including large-scale susceptibility testing of clinical isolates from Phase 3 trials.

Mechanism of Action

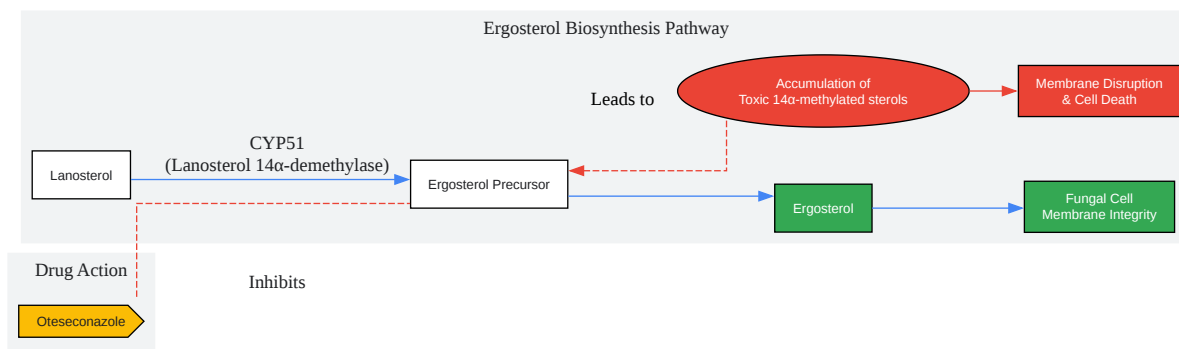
Oteseconazole is a member of the azole class of antifungal agents that specifically targets the fungal enzyme lanosterol 14 α -demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[2][3]

The mechanism involves the following key steps:

- **Target Inhibition:** **Oteseconazole** selectively binds to and inhibits fungal CYP51.[4][5] Its unique tetrazole moiety results in a high affinity for the fungal enzyme and a significantly lower affinity for human CYP enzymes, contributing to its targeted action and favorable safety profile.[6][7] Studies have shown that **Oteseconazole** binds at least 2,200-fold more tightly to fungal CYP51 than to human CYP51.[6]

- Ergosterol Depletion: Inhibition of CYP51 blocks a critical step in the ergosterol biosynthetic pathway—the demethylation of lanosterol.[2]
- Toxic Sterol Accumulation: This enzymatic blockade leads to the accumulation of toxic 14- α methylated sterol precursors within the fungal cell.[4][7]
- Cell Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1][2][3]

Signaling Pathway Diagram: Oteseconazole Mechanism of Action



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Caption: **Oteseconazole** inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation.

In Vitro Antifungal Spectrum

Oteseconazole has demonstrated potent in vitro activity against a broad spectrum of Candida species, including isolates that exhibit reduced susceptibility to other azoles like fluconazole.[6][8][9] Data from Phase 3 clinical studies involving 1,910 clinical isolates highlights its superior potency compared to fluconazole.[10]

Table 1: Comparative In Vitro Activity of Oteseconazole vs. Fluconazole Against All Candida Isolates from Phase 3 RVVC Studies

Antifungal Agent	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Oteseconazole	≤0.0005 to >0.25	0.002	0.06
Fluconazole	≤0.06 to >32	0.25	8

Source: Data from a collection of 1,910 clinical isolates from Phase 3 studies.[10]

Table 2: In Vitro Activity of Oteseconazole vs. Fluconazole Against Specific Candida Species

Candida Species	Antifungal Agent	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	Oteseconazole	-	-	0.25
Fluconazole	-	-	4	
Candida glabrata	Oteseconazole	0.002 to >0.25	0.03	0.125
Fluconazole	≤0.06 to 32	2	8	

Source: Data from Phase 3 clinical studies. [10][11] C. albicans was the most common pathogen (87%), followed by C. glabrata (8%). [10]

For most species tested, **oteseconazole** was, on average, more than 40-fold more potent than fluconazole.[6][11] Notably, against fluconazole-resistant C. glabrata strains, the minimal inhibitory concentration (MIC) of **oteseconazole** was found to be up to 64-fold lower than that of fluconazole.[6][11][12] **Oteseconazole** has also shown activity against other clinically relevant species, including C. krusei, C. parapsilosis, C. tropicalis, C. dubliniensis, and C. lusitaniae.[4][7]

Experimental Protocols

The in vitro susceptibility data for **Oteseconazole** was primarily generated using the reference method for broth dilution antifungal susceptibility testing of yeasts, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27 Reference Method

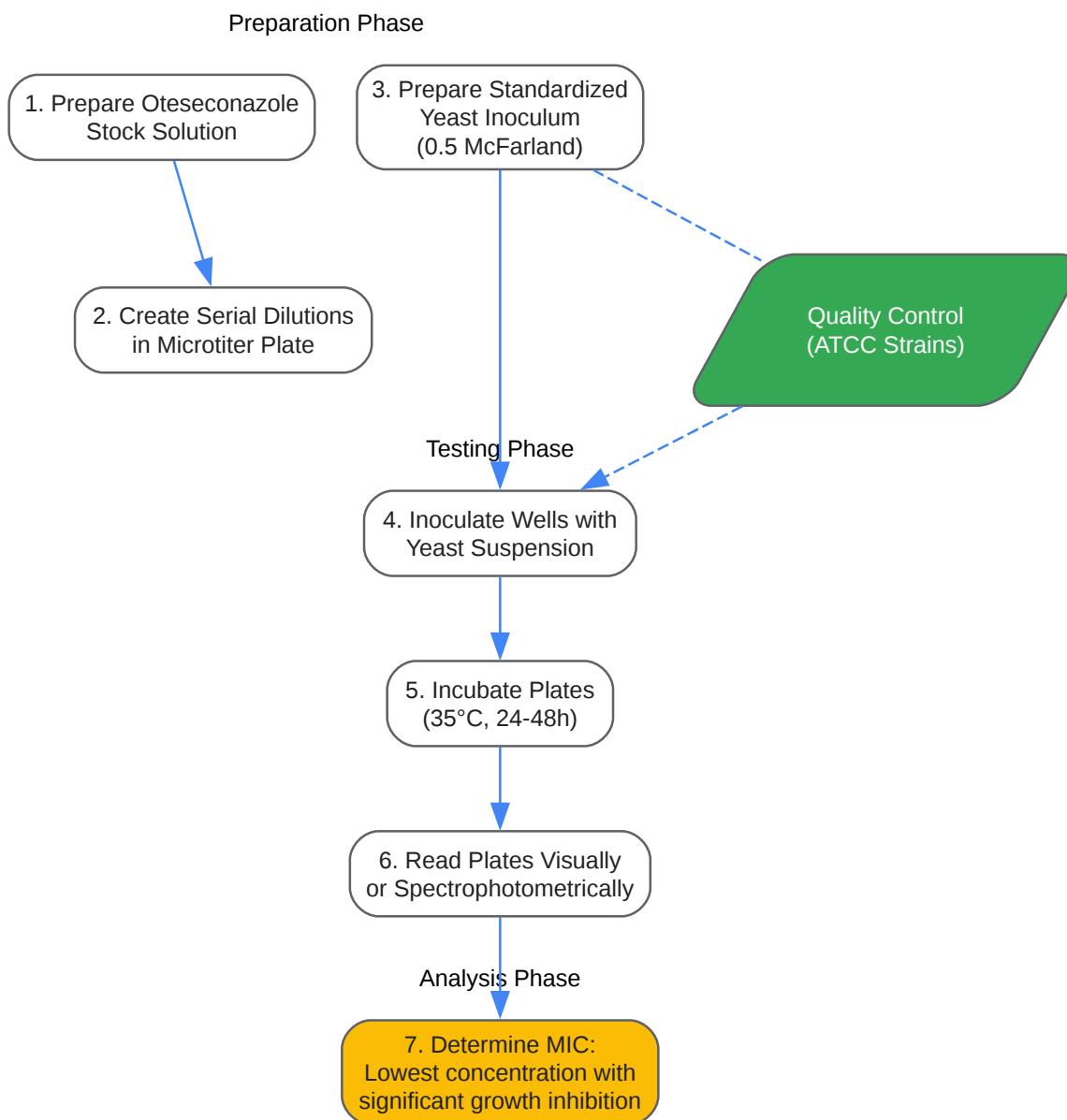
Susceptibility testing for the Phase 3 clinical trial isolates was conducted in accordance with the CLSI document M27-Ed4.[10][13] This method provides a standardized and reproducible

means of determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[\[14\]](#)[\[15\]](#)

Key Steps of the CLSI M27 Protocol:

- **Preparation of Antifungal Agent:** A stock solution of **Oteseconazole** is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a standard RPMI 1640 broth medium, buffered to a pH of 7.0, within 96-well microtiter plates.
- **Inoculum Preparation:** Yeast colonies from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The suspension is adjusted using a spectrophotometer to match the turbidity of a 0.5 McFarland standard, resulting in a standardized inoculum concentration. This suspension is further diluted in the broth medium to achieve the final target inoculum density.
- **Inoculation:** The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension.
- **Incubation:** The inoculated plates are incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** Following incubation, the plates are examined visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
- **Quality Control:** QC is performed concurrently by testing reference strains with known MIC values (e.g., *Candida parapsilosis* ATCC 22019 and *Candida krusei* ATCC 6258) to ensure the accuracy and reproducibility of the results.[\[13\]](#)

Experimental Workflow Diagram: CLSI M27 Broth Microdilution



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Caption: Standardized workflow for determining antifungal MIC values via the CLSI M27 method.

Conclusion

Oteseconazole exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant *Candida* species. The quantitative data, derived from standardized CLSI methodologies, consistently demonstrates its superiority over fluconazole, particularly against *C. glabrata* and other fluconazole-resistant isolates. Its highly selective mechanism of action, targeting fungal CYP51, underpins this potent antifungal effect. These in vitro findings, which align with positive clinical study outcomes, establish **Oteseconazole** as a significant advancement in the management of infections caused by *Candida* species.[10][16]

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